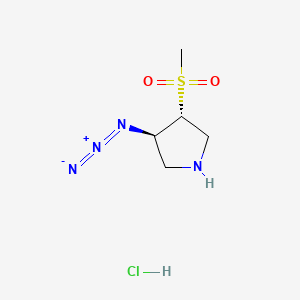
rac-(3R,4R)-3-azido-4-methanesulfonylpyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(3R,4R)-3-azido-4-methanesulfonylpyrrolidine hydrochloride: is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an azido group and a methanesulfonyl group attached to a pyrrolidine ring, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4R)-3-azido-4-methanesulfonylpyrrolidine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Azidation: Introduction of the azido group (-N3) is achieved through nucleophilic substitution reactions using sodium azide (NaN3) under appropriate conditions.
Methanesulfonylation: The methanesulfonyl group (-SO2CH3) is introduced using methanesulfonyl chloride (CH3SO2Cl) in the presence of a base such as triethylamine (Et3N).
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid (HCl).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitro derivatives.
Reduction: Reduction of the azido group can yield amine derivatives.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles, leading to a variety of functionalized pyrrolidine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Functionalized pyrrolidine derivatives with various substituents.
科学的研究の応用
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Reagent in Click Chemistry: The azido group makes it suitable for use in click chemistry reactions.
Biology:
Bioconjugation: Used in the modification of biomolecules for labeling and detection purposes.
Drug Development:
Medicine:
Prodrug Design: The compound can be used to design prodrugs that release active drugs upon metabolic activation.
Industry:
Material Science: Used in the synthesis of polymers and advanced materials with specific properties.
作用機序
The mechanism of action of rac-(3R,4R)-3-azido-4-methanesulfonylpyrrolidine hydrochloride is primarily based on its ability to undergo nucleophilic substitution reactions The azido group can participate in click chemistry reactions, forming stable triazole linkages
類似化合物との比較
- rac-(3R,4R)-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride
- rac-(3R,4R)-3,4-bis(methoxymethyl)pyrrolidine hydrochloride
- rac-[(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-yl]methanol hydrochloride
Comparison:
- rac-(3R,4R)-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride: This compound has a carboxylic acid group, making it more acidic compared to rac-(3R,4R)-3-azido-4-methanesulfonylpyrrolidine hydrochloride.
- rac-(3R,4R)-3,4-bis(methoxymethyl)pyrrolidine hydrochloride: The presence of two methoxymethyl groups provides different reactivity and solubility properties.
- rac-[(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-yl]methanol hydrochloride: The hydroxymethyl groups offer additional sites for hydrogen bonding and potential reactivity.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research Its unique chemical structure allows it to participate in a wide range of reactions, making it valuable in organic synthesis, bioconjugation, and drug development
特性
分子式 |
C5H11ClN4O2S |
|---|---|
分子量 |
226.69 g/mol |
IUPAC名 |
(3R,4R)-3-azido-4-methylsulfonylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C5H10N4O2S.ClH/c1-12(10,11)5-3-7-2-4(5)8-9-6;/h4-5,7H,2-3H2,1H3;1H/t4-,5-;/m1./s1 |
InChIキー |
ALMBSLLYNNRXTH-TYSVMGFPSA-N |
異性体SMILES |
CS(=O)(=O)[C@@H]1CNC[C@H]1N=[N+]=[N-].Cl |
正規SMILES |
CS(=O)(=O)C1CNCC1N=[N+]=[N-].Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{1H,5H,6H,7H,8H-naphtho[2,3-d]imidazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13494530.png)
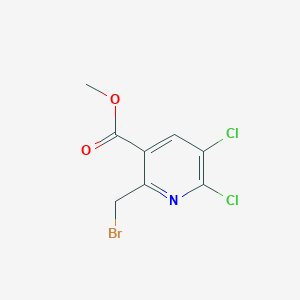
![rac-{[(1R,2S)-2-methoxycyclobutyl]methyl}(methyl)amine hydrochloride, trans](/img/structure/B13494542.png)
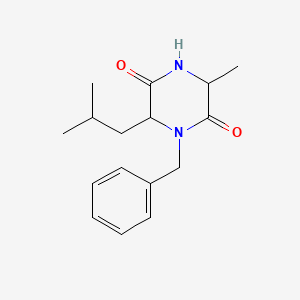
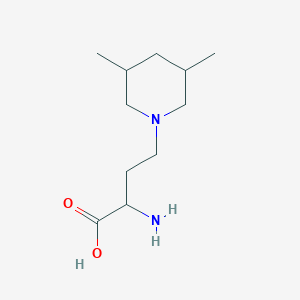
![N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamidehydrochloride](/img/structure/B13494552.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[methyl-[3-(methylamino)propyl]amino]isoindoline-1,3-dione](/img/structure/B13494571.png)
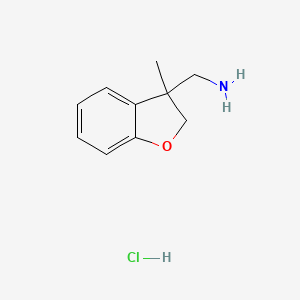
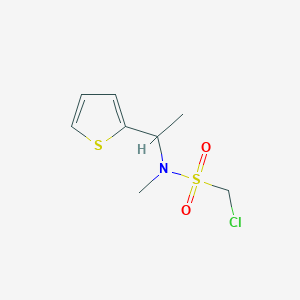
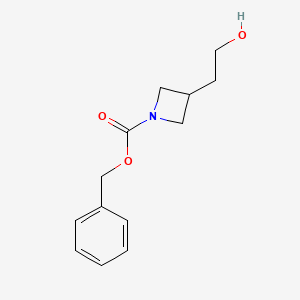
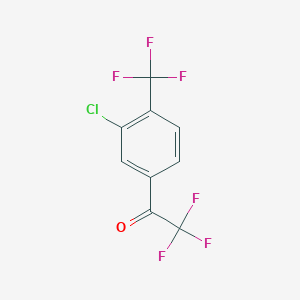
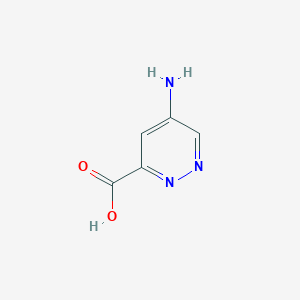
![Tert-butyl 3-ethynyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13494586.png)
![Tert-butyl 1-(hydroxymethyl)-5-(methoxymethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13494592.png)
